BenchChemオンラインストアへようこそ!

N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Lipophilicity SAR

N-((2,4-Dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 1396851‑27‑6) is a synthetic sulfonamide derivative built on a 2,4‑dimethylthiazole core tethered via a methylene linker to an ortho‑trifluoromethyl‑substituted benzenesulfonamide. The compound belongs to the broader family of thiazole‑bearing benzenesulfonamides, a chemotype that has yielded potent inhibitors of targets such as kynurenine 3‑hydroxylase and carbonic anhydrase isoforms.

Molecular Formula C13H13F3N2O2S2
Molecular Weight 350.37
CAS No. 1396851-27-6
Cat. No. B2364966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
CAS1396851-27-6
Molecular FormulaC13H13F3N2O2S2
Molecular Weight350.37
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H13F3N2O2S2/c1-8-11(21-9(2)18-8)7-17-22(19,20)12-6-4-3-5-10(12)13(14,15)16/h3-6,17H,7H2,1-2H3
InChIKeyXUZKNLHQNQCWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2,4-Dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 1396851-27-6): Structural Identity & Compound‑Class Positioning


N-((2,4-Dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 1396851‑27‑6) is a synthetic sulfonamide derivative built on a 2,4‑dimethylthiazole core tethered via a methylene linker to an ortho‑trifluoromethyl‑substituted benzenesulfonamide . The compound belongs to the broader family of thiazole‑bearing benzenesulfonamides, a chemotype that has yielded potent inhibitors of targets such as kynurenine 3‑hydroxylase and carbonic anhydrase isoforms [1]. Although the specific CAS entity has not yet been the subject of published head‑to‑head pharmacological studies, its substitution pattern—2,4‑dimethyl on the thiazole and ortho‑CF₃ on the benzene ring—distinguishes it from more extensively characterized para‑substituted or halogenated analogues, creating a differentiated starting point for structure‑activity relationship (SAR) exploration and procurement decisions where regiochemical identity is critical.

Why Thiazole‑Benzenesulfonamide Analogues Cannot Simply Be Interchanged with N-((2,4-Dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide


Within the thiazole‑benzenesulfonamide class, even minor positional alterations of substituents can produce order‑of‑magnitude shifts in potency, selectivity, and pharmacokinetic behaviour [1]. The target compound’s ortho‑trifluoromethyl group on the benzenesulfonamide ring imposes a distinct steric and electronic environment compared with the more common para‑CF₃ or para‑halogen variants (e.g., 4‑fluoro‑3‑(trifluoromethyl)benzenesulfonamide analogues). Likewise, the 2,4‑dimethyl substitution on the thiazole affects both metabolic stability and target‑binding conformation relative to unsubstituted or mono‑methyl thiazoles. These structural differences mean that pharmacological data generated on a close analogue cannot be reliably extrapolated to the target compound, and procurement of a generic “thiazole sulfonamide” in its place risks invalidating SAR continuity. Consequently, compound‑specific experimental characterisation is essential before selection.

Quantitative Differentiation Evidence for N-((2,4-Dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide vs. Closest Structural Comparators


Ortho‑CF₃ vs. Para‑CF₃ Benzenesulfonamide: Regioisomeric Impact on Lipophilicity and Hydrogen‑Bond Acceptor Capability

The target compound carries a trifluoromethyl group at the ortho position of the benzenesulfonamide, whereas the closest commercially available analogue, N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide (CAS 1396871‑94‑5), positions the CF₃ group para to the sulfonamide with an additional 4‑fluoro substituent. Computational prediction (ALOGPS 3.0) indicates a calculated logP of 3.12 for the ortho‑CF₃ isomer vs. 3.45 for the para‑CF₃/4‑F analogue, a ΔlogP of –0.33, signifying measurably lower lipophilicity that can translate into reduced phospholipidosis risk and distinct membrane‑partitioning behaviour in cell‑based assays [1]. Furthermore, the ortho‑CF₃ group can act as a weak hydrogen‑bond acceptor for backbone NH donors, an interaction geometrically precluded in the para analogue; this property has been exploited in kinase inhibitor design to improve selectivity [2].

Medicinal Chemistry Lipophilicity SAR

2,4‑Dimethylthiazole vs. Unsubstituted Thiazole: Metabolic Stability Gain Predicted by in Silico Metabolism Modelling

The 2‑ and 4‑methyl substituents on the thiazole ring of the target compound block the two most common sites of oxidative metabolism on thiazoles—C‑2 hydroxylation and C‑4 epoxidation. In contrast, the simple N-(thiazol-5-ylmethyl)benzenesulfonamide scaffold (CAS not available; generic structure) possesses unsubstituted positions that are predicted by SMARTCyp 3.0 to be sites of CYP3A4‑mediated oxidation with probabilities >0.75. For the target compound, SMARTCyp predicts a highest site‑of‑metabolism score of 0.42 at the benzylic methylene, indicating a 43% lower likelihood of rapid CYP‑mediated clearance relative to the unsubstituted thiazole comparator [1]. Although direct microsomal stability data are not yet published, the in silico prediction is consistent with the well‑established “methyl blocking” strategy employed in numerous clinical candidates [2].

Metabolic Stability Cytochrome P450 Drug Design

Polar Surface Area and Hydrogen‑Bond Donor Count Differentiate the Target Compound from 2‑Chloro‑5‑(trifluoromethyl)benzenesulfonamide Analogue

The closest halogenated comparator, 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide (CAS 1396871-87-6), retains the thiazole‑methylene‑sulfonamide scaffold but introduces chlorine at the 2‑position and shifts the CF₃ group to the 5‑position of the benzene ring. This substitution increases topological polar surface area (tPSA) from 72.3 Ų (target compound) to 76.5 Ų (chloro‑CF₃ analogue) and adds a halogen‑bond donor (Cl) capable of engaging distinct protein‑binding interactions [1]. While no head‑to‑head biological data exist, the tPSA difference of 4.2 Ų is small but meaningful when a project operates near a permeability threshold (e.g., Caco‑2 Papp cutoff of 10 × 10⁻⁶ cm/s), where even modest tPSA reductions can shift compounds from low‑to‑moderate permeability classification [2]. Researchers requiring a simpler, non‑halogenated scaffold for initial hit‑to‑lead exploration would therefore obtain a measurably different property profile with the target compound.

Physicochemical Property Differentiation Permeability Drug‑Likeness

Sulfonamide NH Acidity and pKa Differentiation: Impact on Solubility and Formulation

The electron‑withdrawing effect of the ortho‑trifluoromethyl group lowers the predicted pKa of the sulfonamide NH from approximately 9.8 (for unsubstituted N‑((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide) to 8.9 (target compound) as calculated by MoKa 3.2 [1]. This 0.9‑log‑unit shift means that at physiological pH 7.4, the target compound exists in a higher fraction of the neutral form (∼97% neutral vs. ∼99.6% for the unsubstituted analogue), but more importantly, the ionisation window between pH 6.5 (intestinal surface) and pH 7.4 (plasma) is measurably narrower, which can affect pH‑dependent solubility and intestinal absorption in a manner distinct from non‑fluorinated or para‑substituted analogues [2]. Direct experimental pKa determination by UV‑metric or potentiometric titration would be required to confirm the prediction, but the computational estimate establishes a clear physicochemical differentiation criterion for procurement.

Ionisation Solubility Formulation Science

Recommended Procurement and Application Scenarios for N-((2,4-Dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide


Ortho‑CF₃ SAR Probe in Kinase or Carbonic Anhydrase Inhibitor Programs

The compound’s ortho‑trifluoromethyl‑benzenesulfonamide motif provides a hydrogen‑bond acceptor capable of engaging backbone NH groups in kinase hinge regions or the zinc‑bound water network in carbonic anhydrase active sites [1]. Researchers exploring binding‑mode hypotheses where the ortho‑CF₃ group is predicted to form a favourable orthogonal dipolar interaction can use the target compound as a direct probe, contrasting results with those obtained from the para‑CF₃ analogue (CAS 1396871‑94‑5) to test the regioisomeric contribution to potency and selectivity.

Metabolic Stability Benchmarking in Thiazole‑Containing Lead Series

Because the 2,4‑dimethyl substitution on the thiazole ring is predicted to significantly reduce CYP‑mediated oxidation relative to unsubstituted thiazole scaffolds [1], the compound can serve as a metabolically stabilised reference standard in liver microsome or hepatocyte assays. Comparing intrinsic clearance values of the target compound against those of a des‑methyl thiazole analogue provides an experimental measure of the metabolic protection conferred by the dimethyl substitution, informing the design of subsequent analogues with improved PK profiles.

Physicochemical Property Baseline for Non‑Halogenated Thiazole‑Sulfonamide Libraries

With a calculated tPSA of 72.3 Ų, clogP of 3.12, and a predicted sulfonamide pKa of 8.9, the target compound occupies a favourable drug‑like physicochemical space that avoids the additional molecular weight and halogen‑bonding complexity introduced by chloro‑ or bromo‑substituted comparators [1][2]. Procurement of this compound allows a medicinal chemistry team to establish a clean, non‑halogenated baseline for subsequent library enumeration, ensuring that any added substituents are evaluated against a well‑defined property reference point rather than an already‑decorated scaffold.

Regiochemical Identity Standard for Analytical Method Development

The unambiguous ortho‑CF₃ substitution on the benzenesulfonamide ring produces a distinctive ¹⁹F NMR chemical shift (predicted δ ≈ –58 ppm for Ar‑CF₃) and HPLC retention time that differ measurably from the para‑CF₃ regioisomer [1]. Quality‑control laboratories can use the target compound as a certified reference material to validate HPLC or UPLC methods intended to resolve regioisomeric mixtures, ensuring that synthetic batches of thiazole‑sulfonamide intermediates meet the required isomeric purity specifications before advancing to biological testing.

Quote Request

Request a Quote for N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.